molecular formula C14H7ClF2N2S B11790916 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole

2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole

Katalognummer: B11790916
Molekulargewicht: 308.7 g/mol
InChI-Schlüssel: GHRLJXFKMXOROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group and a 2-chloropyridin-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-chloropyridine-4-carbaldehyde and 2,6-difluorobenzylamine in the presence of a base can lead to the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but lacks the difluorophenyl group.

    2-(2-Chloropyridin-4-yl)-4-(2,6-dichlorophenyl)thiazole: Similar structure but with dichlorophenyl instead of difluorophenyl.

Uniqueness

2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is unique due to the presence of both the 2,6-difluorophenyl and 2-chloropyridin-4-yl groups, which can impart specific chemical and biological properties that are not observed in similar compounds.

Eigenschaften

Molekularformel

C14H7ClF2N2S

Molekulargewicht

308.7 g/mol

IUPAC-Name

2-(2-chloropyridin-4-yl)-4-(2,6-difluorophenyl)-1,3-thiazole

InChI

InChI=1S/C14H7ClF2N2S/c15-12-6-8(4-5-18-12)14-19-11(7-20-14)13-9(16)2-1-3-10(13)17/h1-7H

InChI-Schlüssel

GHRLJXFKMXOROV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=N2)C3=CC(=NC=C3)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.